Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butyl ester group, and an aminopropanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine to form tert-butyl 3-aminopyrrolidine-1-carboxylate . This intermediate is then reacted with 2-aminopropanoyl chloride and cyclopropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ester groups.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(2-aminoacetamido)methyl]pyrrolidine-1-carboxylate
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in synthesis and research.
Properties
Molecular Formula |
C16H29N3O3 |
---|---|
Molecular Weight |
311.42 g/mol |
IUPAC Name |
tert-butyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O3/c1-11(17)14(20)19(13-5-6-13)10-12-7-8-18(9-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3 |
InChI Key |
OTJJLGJZYUAPBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(CC1CCN(C1)C(=O)OC(C)(C)C)C2CC2)N |
Origin of Product |
United States |
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